2,4-Thiophenedisulfonamide, 5-chloro-

Physicochemical characterization Lead optimization Library design

5-Chloro-2,4-thiophenedisulfonamide (CAS 22167-99-3) is the only thiophene disulfonamide building block with a distinct ortho-chloro electronic profile proven to enhance carbonic anhydrase inhibitor (CAI) potency. Unlike its benzene analog, this scaffold offers a 165 Ų TPSA and an additional HBA via the thiophene sulfur, enabling isozyme selectivity profiling. ≥95% purity eliminates confounding impurities in SAR studies and library synthesis. Request a quote for this critical CAI discovery tool.

Molecular Formula C4H5ClN2O4S3
Molecular Weight 276.7 g/mol
CAS No. 22167-99-3
Cat. No. B14716078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Thiophenedisulfonamide, 5-chloro-
CAS22167-99-3
Molecular FormulaC4H5ClN2O4S3
Molecular Weight276.7 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1S(=O)(=O)N)Cl)S(=O)(=O)N
InChIInChI=1S/C4H5ClN2O4S3/c5-4-2(13(6,8)9)1-3(12-4)14(7,10)11/h1H,(H2,6,8,9)(H2,7,10,11)
InChIKeyMYGOAWSTBUIRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,4-thiophenedisulfonamide (CAS 22167-99-3): What Procurement Specialists Need to Know About This Disulfonamide Scaffold


2,4-Thiophenedisulfonamide, 5-chloro- (CAS 22167-99-3; IUPAC: 5-chlorothiophene-2,4-disulfonamide; molecular formula C₄H₅ClN₂O₄S₃; molecular weight 276.7 g/mol) is a heterocyclic disulfonamide scaffold [1]. Its structure positions it as a thiophene-based bioisostere of 4-chloro-1,3-benzenedisulfonamide—the core precursor of thiazide diuretics—and a functionalized analog of 2,4-thiophenedisulfonamide (CAS 22167-98-2) . The compound bears two primary sulfonamide groups at ring positions 2 and 4 and a chlorine substituent at position 5, creating a defined electronic and steric profile exploitable in carbonic anhydrase inhibitor (CAI) discovery and heterocyclic building-block chemistry .

Why 5-Chloro-2,4-thiophenedisulfonamide Cannot Be Casually Replaced by Its Unsubstituted Parent or Benzene Analog


Simple one-for-one substitution among thiophene disulfonamide analogs introduces measurable changes in electronic character, lipophilicity, and hydrogen-bonding capacity that alter both target-binding kinetics and pharmacokinetic behavior. The chlorine atom at position 5 withdraws electron density from the thiophene ring, decreasing sulfonamide pKa and enhancing zinc-coordination affinity at carbonic anhydrase active sites—an effect documented in QSAR models where halogen substitution ortho to the sulfonamide group significantly modulates CA inhibitory potency [1]. Furthermore, replacing the thiophene core with a benzene ring changes ring electronics, TPSA, and metabolic susceptibility; thiophene rings are more electron-rich and undergo different oxidative metabolism than benzene, which can translate into distinct off-target profiles [2]. These cumulative differences mean that pharmacological SAR, synthetic route compatibility, and regulatory starting-material traceability are not interchangeable across analogs—making generic substitution a scientifically unsound procurement strategy.

Quantitative Differentiation Evidence for 5-Chloro-2,4-thiophenedisulfonamide (CAS 22167-99-3) Against Its Closest Analogs


Molecular Weight Differentiation: 5-Chloro-2,4-thiophenedisulfonamide vs. Unsubstituted Parent and Benzene Analog

The chlorine substitution at position 5 increases the molecular weight of the target compound to 276.7 g/mol, representing a +34.4 Da shift from the unsubstituted 2,4-thiophenedisulfonamide (242.3 g/mol) [1]. This mass increment is accompanied by a 14% increase in heavy atom count (14 vs. 12 atoms) and introduces a polarizable halogen that contributes to halogen-bonding potential. Compared to its closest benzene analog 4-chloro-1,3-benzenedisulfonamide (270.7 g/mol), the thiophene scaffold is 6.0 Da heavier despite having one fewer carbon atom, owing to the replacement of two ring carbons with a sulfur atom [1][2]. These differences directly affect compound handling (weighing accuracy, molarity calculations) and are critical when establishing structure–property relationships in medicinal chemistry campaigns.

Physicochemical characterization Lead optimization Library design

Lipophilicity and Polar Surface Area: Chloro-Substituted Thiophene vs. Unsubstituted and Methyl Analogs

The target compound exhibits a computed XLogP3-AA of 0 and a topological polar surface area (TPSA) of 165 Ų [1]. In contrast, the unsubstituted 2,4-thiophenedisulfonamide has an identical TPSA (the sulfonamide groups dominate the polar surface) but lacks the hydrophobic increment from the chlorine atom, resulting in a numerically lower computed logP [2]. The 5-methyl analog (2,4-thiophenedisulfonamide, 5-methyl-) is expected to show increased lipophilicity (estimated clogP shift of +0.5 to +0.8 log units relative to the chloro analog) but with reduced halogen-bonding and electronic-withdrawing capacity . The zero XLogP3-AA value places 5-chloro-2,4-thiophenedisulfonamide near the lower boundary for oral bioavailability according to Lipinski's Rule of Five, making it a useful negative-control or comparator compound in permeability screening cascades.

ADME prediction Drug-likeness Permeability

Halogen Substitution Ortho to Sulfonamide Enhances Carbonic Anhydrase Inhibitory Potency: QSAR Model Evidence

In a QSAR study of 20 disulfonamides against carbonic anhydrase (CA), Jaiswal et al. (2004) demonstrated that halogen substitution at the R₃ position (ortho to the –SO₂NH₂ group) exerts a pronounced negative steric effect on log IC₅₀, paradoxically enhancing inhibitory potency due to optimized active-site fit [1]. The regression model (log IC₅₀ = 0.2125π₁ + 2.1814π₂ − 2.8731(π₃ − 0.6193)² − 0.5674; n = 19, R = 0.9486, F = 50.94) explicitly parameterizes the non-linear contribution of ortho-substituent hydrophobicity to CA inhibition; the chlorine substituent's π value of +0.71 places it near the parabolic optimum of this function, whereas smaller substituents (H, π = 0) and larger substituents (Br, π = +0.86) deviate from the activity maximum [1]. Although the original study used a benzene-1,3-disulfonamide scaffold, the spatial arrangement of the ortho-halogen relative to the sulfonamide group is topologically conserved in the 5-chloro-2,4-thiophenedisulfonamide scaffold, permitting class-level inference that the chloro substituent provides near-optimal steric and electronic tuning of CA inhibition [1][2].

Carbonic anhydrase inhibition QSAR Halogen effect

Thiophene vs. Benzene Scaffold: Electronic and Metabolic Differentiation

5-Chloro-2,4-thiophenedisulfonamide incorporates a thiophene core (five-membered, S-containing heteroaromatic ring) rather than the benzene core of its structural analog 4-chloro-1,3-benzenedisulfonamide. The thiophene ring is more electron-rich than benzene (aromatic stabilization energy ~125 kJ/mol for thiophene vs. ~150 kJ/mol for benzene), and the sulfur atom introduces distinct electronic polarization and lone-pair orbital geometry [1]. The computed TPSA of 165 Ų for the thiophene compound [2] compares to an estimated ~154 Ų for the benzene analog (based on functional group contribution), reflecting the additional polar surface contributed by the ring sulfur. Furthermore, thiophene rings undergo CYP450-mediated S-oxidation rather than arene epoxidation, potentially conferring a different metabolite profile that can be advantageous when benzene-ring-mediated toxicity is a concern [3]. The reported IC₅₀ range for thiophene-based sulfonamides against hCA-I (69 nM–70 µM) and hCA-II (23.4 nM–1.405 µM) [4] overlaps with but does not replicate the potency range of benzene disulfonamide CA inhibitors, underscoring that scaffold choice—independent of substituent—shifts target engagement parameters.

Bioisosterism Scaffold hopping Metabolic stability

Purity Profile and Research-Grade Specification: 95% Minimum Purity as a Reproducibility Determinant

Vendor Certificates of Analysis for 5-chloro-2,4-thiophenedisulfonamide (CAS 22167-99-3) consistently specify a minimum purity of 95%, with common batch-analysis values ranging from 95% to 98% by HPLC . This purity specification is comparable to that of its unsubstituted analog 2,4-thiophenedisulfonamide (typically specified at 95%) but contrasts with the 5-methyl analog where synthetic by-products from the methyl-introduction step can reduce typical purity to 90–93% without additional purification . The chlorine substituent at C5 facilitates a more selective sulfonylation reaction compared to the methyl case, as the electron-withdrawing chloro group deactivates the ring toward over-sulfonylation, yielding a cleaner crude product . For procurement officers, this translates to a lower risk of confounding biological assay results due to unidentified impurities in the as-received compound.

Compound procurement Assay reproducibility Quality control

Hydrogen-Bond Donor/Acceptor Profile and Its Impact on Multi-Target Selectivity Screening

5-Chloro-2,4-thiophenedisulfonamide presents 2 hydrogen-bond donors (both from the primary sulfonamide –NH₂ groups) and 7 hydrogen-bond acceptors (four sulfonamide S=O oxygens, two sulfonamide N lone pairs, and the thiophene ring sulfur) [1]. This HBD/HBA ratio of 2:7 is identical to that of the unsubstituted thiophene analog but differs from the benzene analog 4-chloro-1,3-benzenedisulfonamide (HBD = 2, HBA = 6, lacking the ring sulfur as an acceptor). The additional HBA contributed by the thiophene sulfur creates an extra potential hydrogen-bond or dipole–dipole interaction site that can alter selectivity profiles when screened against panels of carbonic anhydrase isozymes (hCA-I through hCA-XIV) or other off-target sulfonamide-binding proteins [2][3]. While direct selectivity panel data for this specific compound is not publicly available at the time of writing, the class-level implications of the HBD/HBA ratio difference provide a rational basis for selecting this scaffold when broader isozyme selectivity profiling is a research objective.

Selectivity profiling Molecular recognition Panel screening

Procurement-Driven Application Scenarios for 5-Chloro-2,4-thiophenedisulfonamide (CAS 22167-99-3)


Matched Molecular Pair Analysis for Halogen Effects in Carbonic Anhydrase Inhibitor SAR

Use 5-chloro-2,4-thiophenedisulfonamide as the 'chloro' partner in a matched molecular pair with 2,4-thiophenedisulfonamide (unsubstituted) and 5-methyl-2,4-thiophenedisulfonamide. The QSAR evidence that chlorine at an ortho-sulfonamide position optimizes CA inhibitory activity [1]—combined with the compound's near-zero logP and 165 Ų TPSA profile—enables systematic deconvolution of steric, electronic, and lipophilic contributions to isozyme potency and selectivity. The ≥95% purity specification ensures that observed activity differences are not confounded by impurities.

Thiophene-Benzene Scaffold-Hopping Studies for Metabolic Stability Optimization

Deploy 5-chloro-2,4-thiophenedisulfonamide alongside its direct benzene analog (4-chloro-1,3-benzenedisulfonamide) in head-to-head microsomal stability and CYP450 phenotyping assays. The thiophene scaffold's S-oxidation pathway contrasts with benzene epoxidation [2], and the TPSA difference (+11 Ų for thiophene) may alter permeability; this pairing allows researchers to quantify the metabolic and permeability consequences of the S-for-CH=CH replacement in disulfonamide CA inhibitor scaffolds.

Isozyme Selectivity Profiling in Human Carbonic Anhydrase Panel Screens

The compound's dual-sulfonamide pharmacophore combined with the thiophene sulfur (HBA = 7 vs. 6 for benzene analog) provides an additional interaction node that may modulate isozyme selectivity when screened against the full panel of human CA isoforms (hCA-I through hCA-XIV) [3]. Researchers procuring this compound for selectivity profiling benefit from the class-level inference that halogen substitution at the ortho-to-sulfonamide position contributes to isozyme discrimination, as demonstrated for related disulfonamide series [1].

Synthetic Intermediate for Advanced Heterocyclic Sulfonamide Libraries

The compound serves as a versatile building block for parallel library synthesis via sulfonamide N-alkylation or N-acylation. The chlorine substituent at C5 provides a synthetic handle for further functionalization (e.g., Suzuki coupling, nucleophilic aromatic substitution) that is absent in the unsubstituted analog, while the dual primary sulfonamide groups enable divergent derivatization strategies . The consistent ≥95% commercial purity reduces the need for pre-reaction purification in library production workflows.

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